

# Physical and chemical properties of 5-Bromo-1,3,6-trimethyluracil

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## Compound of Interest

Compound Name: 5-Bromo-1,3,6-trimethyluracil

Cat. No.: B083810

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## In-Depth Technical Guide: 5-Bromo-1,3,6-trimethyluracil

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**5-Bromo-1,3,6-trimethyluracil** is a halogenated derivative of uracil, a fundamental component of nucleic acids. The introduction of a bromine atom at the 5-position and methyl groups at the 1, 3, and 6 positions significantly alters the electronic and steric properties of the parent uracil molecule. This modification can influence its chemical reactivity, physical properties, and biological activity. This document provides a comprehensive overview of the known physical and chemical properties of **5-Bromo-1,3,6-trimethyluracil**, along with available experimental details and potential biological relevance, to serve as a valuable resource for researchers in medicinal chemistry, chemical biology, and drug discovery.

### Physicochemical Properties

A summary of the key physical and chemical properties of **5-Bromo-1,3,6-trimethyluracil** is presented below. Due to the limited availability of experimental data in publicly accessible literature, some properties are calculated based on its chemical structure.

Table 1: Physical and Chemical Properties of **5-Bromo-1,3,6-trimethyluracil**

Property	Value	Source
IUPAC Name	5-Bromo-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione	---
CAS Number	15018-59-4	[1]
Molecular Formula	C <sub>7</sub> H <sub>9</sub> BrN <sub>2</sub> O <sub>2</sub>	[1]
Molecular Weight	233.06 g/mol	Calculated
Appearance	White to off-white solid (predicted)	---
Melting Point	Not available	---
Boiling Point	Not available	---
Solubility	Not available	---

## Chemical Properties and Reactivity

**5-Bromo-1,3,6-trimethyluracil** exhibits reactivity characteristic of halogenated pyrimidines. The bromine atom at the 5-position is a key functional group that can participate in various chemical transformations.

One documented reaction involves the treatment of **5-Bromo-1,3,6-trimethyluracil** with 5% sulfuric acid in the presence of excess potassium iodide at 80°C for 5 hours. This reaction results in the dehalogenation of the molecule to yield 1,3,6-trimethyluracil as the sole product[2]. This suggests that the C-Br bond can be cleaved under these reductive conditions.

The reaction is believed to proceed through the formation of a carbocation intermediate, which is then attacked by a nucleophile. Depending on the reaction conditions, this can lead to different products[2].

## Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **5-Bromo-1,3,6-trimethyluracil** are not extensively reported in readily available scientific literature. However,

general synthetic strategies for 5-halogenated uracils can be adapted.

## General Synthesis of 5-Halogenated Uracils

A common method for the synthesis of 5-halouracils involves the direct halogenation of the corresponding uracil derivative.

Experimental Workflow: General Halogenation of Uracils

Caption: General workflow for the synthesis of 5-halogenated uracils.

## Spectroscopic Data

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for **5-Bromo-1,3,6-trimethyluracil** is not currently available in the public domain. Researchers synthesizing this compound would need to perform these analyses for structural confirmation.

## Biological Activity and Signaling Pathways

The biological activity of **5-Bromo-1,3,6-trimethyluracil** has not been specifically reported. However, halogenated uracil derivatives are known to possess a range of biological activities, including antiviral and anticancer properties[3][4][5]. These activities often stem from their ability to be incorporated into nucleic acids, leading to mutations, or by inhibiting enzymes involved in nucleotide metabolism.

Logical Relationship: Potential Biological Effects of Halogenated Uracils

Caption: Potential mechanisms of biological activity for halogenated uracils.

Further research is required to determine if **5-Bromo-1,3,6-trimethyluracil** exhibits any of these activities and to elucidate the specific signaling pathways involved.

## Conclusion

**5-Bromo-1,3,6-trimethyluracil** is a synthetic derivative of uracil with potential for further investigation in medicinal chemistry and chemical biology. While its detailed physicochemical and biological properties are not yet fully characterized in the public literature, this guide provides a summary of the currently available information. The synthesis of this compound and

the subsequent exploration of its spectroscopic properties and biological activities would be a valuable contribution to the field. Researchers are encouraged to use the general methodologies presented as a starting point for their investigations into this and similar halogenated pyrimidine derivatives.

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